N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide
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Overview
Description
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide is a synthetic organic compound It is characterized by the presence of a cyanopropyl group, a phenylethoxy group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyanopropyl group: This can be achieved by reacting a suitable alkyl halide with sodium cyanide.
Attachment of the phenylethoxy group: This step may involve the reaction of a phenol derivative with an appropriate alkylating agent.
Formation of the butanamide backbone: This can be synthesized by reacting a butanoic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions could be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylethoxy or cyanopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst could be used.
Substitution: Reagents such as alkyl halides, acids, or bases may be employed depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide might include other amides with cyanopropyl and phenylethoxy groups, such as:
- N-(1-cyanopropyl)-4-(2-phenylethoxy)acetamide
- N-(1-cyanopropyl)-4-(2-phenylethoxy)propionamide
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which may confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(13-17)18-16(19)9-6-11-20-12-10-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUCYKNMGIMWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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